molecular formula C13H16BrClN4O2 B2940023 (5-bromofuran-2-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331333-02-8

(5-bromofuran-2-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2940023
CAS No.: 1331333-02-8
M. Wt: 375.65
InChI Key: HZBYJRUBWZOPJD-UHFFFAOYSA-N
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Description

This compound is a halogenated heterocyclic molecule combining a 5-bromofuran moiety, a piperazine linker, and a 1-methylimidazole group, with a hydrochloride salt enhancing its solubility.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2.ClH/c1-16-5-4-15-13(16)18-8-6-17(7-9-18)12(19)10-2-3-11(14)20-10;/h2-5H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBYJRUBWZOPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Biological Activity

The compound (5-bromofuran-2-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic molecule with potential bioactive properties. Its structure incorporates multiple heterocyclic rings, specifically a furan, imidazole, and piperazine, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C10H12BrN3OC_{10}H_{12}BrN_3O with a molecular weight of 270.13 g/mol. The presence of bromine in the furan ring and the imidazole moiety suggests enhanced biological interactions due to halogen bonding and electronic effects.

The biological activity of this compound is likely mediated through its interaction with various biological targets. The piperazine ring is often associated with central nervous system (CNS) activity, while the imidazole ring can participate in hydrogen bonding, enhancing binding affinity to target proteins. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes involved in cancer pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of imidazole and piperazine can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
  • Antimicrobial Properties : Heterocyclic compounds often possess antibacterial and antifungal properties, potentially making this compound effective against various pathogens.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialBroad-spectrum antimicrobial effects
CNS ActivityModulation of neurotransmitter release

Case Study 1: Anticancer Potential

A study on similar imidazole-piperazine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function. The compound's structural features suggest it may exhibit comparable effects.

Case Study 2: Antimicrobial Efficacy

Research involving related compounds showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other bromofuran- and imidazole-containing derivatives. A notable analog is (5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone (ChemSpider ID: 851865-43-5) . Key differences include:

  • Core Structure : The target compound features a piperazine ring, whereas the analog contains a dihydroimidazole scaffold.
  • Substituents : The analog has a 3-fluorobenzylsulfanyl group, while the target compound includes a 1-methylimidazole-piperazine system.
  • Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility compared to the neutral analog.

Physicochemical Properties

Property Target Compound (Hydrochloride) Analog (851865-43-5)
Molecular Formula C₁₇H₁₈BrClN₄O₂ C₁₆H₁₃BrFN₃O₂S
Molecular Weight (g/mol) ~455.7 426.3
Key Functional Groups Bromofuran, Piperazine, Methylimidazole Bromofuran, Dihydroimidazole, Fluorobenzylsulfanyl
Salt Form Hydrochloride Neutral

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